molecular formula C10H9NO B1295977 5-(4-Methylphenyl)isoxazole CAS No. 7064-35-9

5-(4-Methylphenyl)isoxazole

Cat. No. B1295977
Key on ui cas rn: 7064-35-9
M. Wt: 159.18 g/mol
InChI Key: BJVLLTZZYAWHGW-UHFFFAOYSA-N
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Patent
US06613782B2

Procedure details

Bisbenzoyl peroxide (560 mg, 0.232 mmol) is added to a solution of 2.17 g (13.65 mmol) of 5-(4-methyl-phenyl)-isoxazole (Lin, Y. -i.; Lang, Jr., S. A. J. Org. Chem. 1980, 45, 4857) and N-bromosuccinimide (2.43 g, 13.65 mmol) in 64 mL of CCl4, and the reaction mixture is heated at reflux overnight. The reaction mixture is then concentrated in vacuo, and the product is purified by chromatography on silica gel (20% EtOAC/hexane, Rf=0.6) to yield 5-(4-bromomethyl-phenyl)-isoxazole. 1H NMR (250 MHz., CDCl3) δ 8.30 (d, 1H), 7.73 (d, 2H), 7.45 (d, 2H), 6.51 (d, 1H), 4.50 (s, 2H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[O:30][N:29]=[CH:28][CH:27]=2)=[CH:22][CH:21]=1.[Br:31]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:31][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[O:30][N:29]=[CH:28][CH:27]=2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
2.17 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=CC=NO1
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
64 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography on silica gel (20% EtOAC/hexane, Rf=0.6)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=CC=NO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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